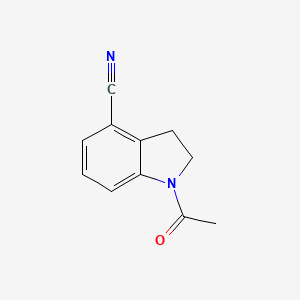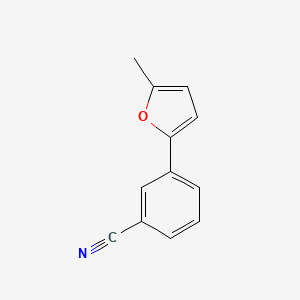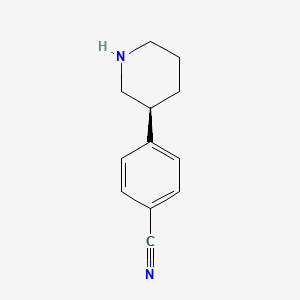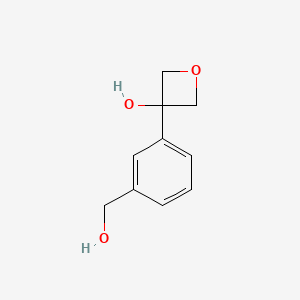
6-Chloro-2,7-dimethyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,7-dimethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd and 7th positions on the purine ring. It is a pale yellow crystalline solid with relatively stable chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloro-2,7-dimethyl-7H-purine can be synthesized by reacting hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method involves heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization from water .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,7-dimethyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Alkylation Reactions: The compound can be alkylated at the nitrogen atoms to form 9-alkylpurines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and dimethyl sulfoxide (DMSO) as the solvent.
Alkylation: Various substituted alkyl halides are used in the presence of DMSO.
Major Products Formed
9-Alkylpurines: Formed through alkylation reactions.
6-Succinoaminopurine: Formed through specific substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,7-dimethyl-7H-purine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-2,7-dimethyl-7H-purine involves its conversion to 6-mercaptopurine, which inhibits the synthesis of nucleotides by interfering with the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Similar in structure but lacks the methyl groups at the 2nd and 7th positions.
6-Mercaptopurine: A metabolite of 6-Chloro-2,7-dimethyl-7H-purine with significant antineoplastic activity.
Theobromine: A methylxanthine derivative with similar purine structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-chloro-2,7-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3 |
InChI-Schlüssel |
ZLHFNNMIBDOPQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)Cl)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)




![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)

![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)



